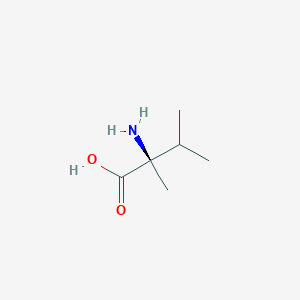
L-チロシン-15N
概要
説明
L-Tyrosine-15N is a compound of significant interest in various scientific fields. It is a derivative of phenylalanine, an essential amino acid, and contains a nitrogen isotope (^15N) which makes it useful in various research applications, particularly in the study of metabolic pathways and protein synthesis.
科学的研究の応用
L-Tyrosine-15N has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotope labeling studies to investigate reaction mechanisms and metabolic pathways.
Biology: Employed in studies of protein synthesis and degradation, as the ^15N isotope can be tracked through various biological processes.
Medicine: Utilized in metabolic studies to understand disease mechanisms and develop diagnostic tools.
Industry: Applied in the production of labeled compounds for use in pharmaceuticals and other chemical products.
作用機序
Target of Action
L-Tyrosine-15N, also known as (2S)-2-(15N)Azanyl-3-(4-hydroxyphenyl)propanoic acid, is a non-essential amino acid that plays a crucial role in protein synthesis . It is primarily targeted towards the citrate synthase activity in the posterior cortex .
Mode of Action
L-Tyrosine-15N interacts with its targets by inhibiting the citrate synthase activity in the posterior cortex . This interaction results in changes in the metabolic processes within the cell, affecting the synthesis of proteins.
Biochemical Pathways
L-Tyrosine-15N affects the shikimate pathway, which is responsible for the synthesis of the aromatic amino acids, phenylalanine, and tryptophan . It serves as a starting point for the production of a variety of structurally diverse natural compounds in plants, such as tocopherols, plastoquinone, ubiquinone, betalains, salidroside, benzylisoquinoline alkaloids, and so on .
Result of Action
The molecular and cellular effects of L-Tyrosine-15N’s action are primarily seen in its role in protein synthesis . It is also used as an isotopic tracer in metabolism studies and as a labeled standard in quantitative metabolomics research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine-15N typically involves the incorporation of ^15N into the amino group of phenylalanine. This can be achieved through several methods, including:
Isotope Exchange Reactions: Using ^15N-labeled ammonia or ammonium salts in the presence of a catalyst to replace the nitrogen atom in phenylalanine.
Biosynthetic Methods: Cultivating microorganisms in a medium enriched with ^15N-labeled nitrogen sources, leading to the incorporation of the isotope into phenylalanine through natural biosynthetic pathways.
Industrial Production Methods
Industrial production of L-Tyrosine-15N often relies on fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce phenylalanine, which is then harvested and subjected to isotope exchange reactions to incorporate ^15N.
化学反応の分析
Types of Reactions
L-Tyrosine-15N undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO_3) for nitration, sulfuric acid (H_2SO_4) for sulfonation, and halogens (Cl_2, Br_2) for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
類似化合物との比較
Similar Compounds
Phenylalanine: The parent compound, which lacks the ^15N isotope.
Tyrosine: Another amino acid with a hydroxyl group on the phenyl ring, but without the ^15N isotope.
Leucine: An essential amino acid used in similar metabolic studies but with a different side chain structure.
Uniqueness
The uniqueness of L-Tyrosine-15N lies in its ^15N isotope, which makes it a valuable tool for tracing metabolic pathways and studying protein synthesis. This isotope labeling provides a distinct advantage over similar compounds that do not contain the isotope, allowing for more precise and detailed research.
特性
IUPAC Name |
(2S)-2-(15N)azanyl-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCCCASQSFEME-YTRLMEAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)[15NH2])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480571 | |
| Record name | L-Tyrosine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35424-81-8 | |
| Record name | L-Tyrosine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Tyrosine-15N | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















